1-(2-Hydroxyphenyl)ethan-1-one oxime

Nickel spectrophotometric determination solvent extraction pH selectivity analytical reagents

Ortho-hydroxyaryl ketoximes differ in metal selectivity; salicylaldoxime risks Cu interference at acidic pH. HAO resolves this with a distinct ketoxime scaffold: • Quantitative Ni(II) extraction at pH 6.6-7.8 (MIBK, λmax 375 nm) with simultaneous Cu determination-no prior separation. • Cu(HAO)₂(DMSO)₂: 7.5× stronger DNA binding (2.4×10⁶ M⁻¹) than SAO analog. • Solved crystal structure of trans-[Ni(HAO)₂] for PXRD phase verification. Beige solid, mp 113-115 °C, MW 151.16. Standard B2B packaging, QC documentation included.

Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
CAS No. 1196-29-8
Cat. No. B015221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)ethan-1-one oxime
CAS1196-29-8
Synonyms1-(2-Hydroxyphenyl)ethanone Oxime;  2-Hydroxyacetophenoxime;  Methyl 2-Hydroxyphenyl Ketoxime; 
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=CC=C1O
InChIInChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6+
InChIKeyJZXBPZWZZOXDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyacetophenone Oxime: Physicochemical Profile & Procurement Baseline


1-(2-Hydroxyphenyl)ethan-1-one oxime (CAS 1196-29-8, synonym 2′-hydroxyacetophenone oxime, HAO) is an ortho-hydroxyaryl ketoxime (C₈H₉NO₂, MW 151.16) that exists as a beige solid with a melting point of 113–115 °C. The compound is soluble in acetone, chloroform, dichloromethane, and ethyl acetate . As a bifunctional ligand offering both phenolic oxygen and oxime nitrogen donor atoms, HAO forms stable chelates with numerous transition metals. Its predicted pKa of 9.22 ± 0.35 places it in a moderately acidic range characteristic of ortho-hydroxyaryl oximes, which influences its metal-complexation behaviour . These physicochemical attributes define the boundary conditions for any procurement decision involving this compound.

Ligand Motif

Ortho-hydroxyaryl ketoxime

Phenolic O, oxime N chelator

Coordination Niche

Moderate acidity (pKa ~9.2)

Distinct from acidic aldoximes

Procurement Context

Sterically tuned metal-ion selectivity

Ketoxime performance verification

Why HAO Cannot Be Replaced by Generic In-Class Oximes


Ortho-hydroxyaryl oximes such as salicylaldoxime (SAO), 2-hydroxybenzophenone oxime (HBPO), and 2-hydroxypropiophenone oxime share the same bidentate N,O-donor motif, yet their metal-ion selectivity, pH-window of extraction, and steric demands diverge substantially. Theoretical studies demonstrate that steric factors—not merely electronic effects—govern the differential extraction behaviour of salicylaldoximes versus 2-hydroxyacetophenone oximes toward copper from acidic media [1]. Consequently, a procurement specification that merely lists “ortho-hydroxyaryl oxime” without considering the ketoxime vs. aldoxime distinction or the nature of the α-substituent risks selecting a ligand with an entirely different selectivity profile. The quantitative evidence below shows where HAO occupies a distinct performance space relative to its closest structural analogs.

Target HAO (Ketoxime, ortho-OH) vs. SAO (Aldoxime): steric profile alters selectivity
Target HAO pKa ~9.2 vs. HBPO pKa ~9.0: acidity range shifts extraction window
Target HAO α-methyl group vs. RPO α-resorcyl: substituent alters complex geometry

HAO: Quantitative Evidence Against Closest Analogs


Ni(II) Extraction pH Window vs. Salicylaldoxime

2-Hydroxyacetophenone oxime (HAO) quantitatively extracts nickel(II) into methyl isobutyl ketone over the near-neutral pH range 6.6–7.8, with the organic extract exhibiting maximum absorbance at 375 nm and stability exceeding 48 hours [1]. In contrast, salicylaldoxime (SAO) precipitates nickel at a substantially more acidic pH of 3.3 and does so only in the presence of acetic acid, with significant copper interference at this pH [2]. Thus, HAO provides a neutral-pH extraction window that enables selective nickel determination under conditions where SAO cannot operate without co-precipitation.

Ni(II) Extraction pH Window
Head-to-head

pH 6.6–7.8 vs. SAO ppt at pH 3.3

Neutral-pH extraction window may support Ni-selective workflows in Cu-rich matrices.

Spectrophotometric detection at 375 nm; 48-h extract stability reported.

Nickel spectrophotometric determination solvent extraction pH selectivity analytical reagents

DNA Binding Affinity of Cu(II) Complexes: HAO vs. SAO

Mixed-ligand Cu(L)₂(DMSO)₂ complexes were synthesized with L = salicylaldoxime (SAO), 2-hydroxyacetophenone oxime (HAO), and resacetophenone oxime (RPO) and their DNA binding constants were measured under identical conditions [1]. The Cu(HAO)₂(DMSO)₂ complex exhibited an apparent DNA binding constant of 2.4 × 10⁶ M⁻¹, compared with 3.2 × 10⁵ M⁻¹ for the SAO analog—a 7.5-fold enhancement in binding affinity attributable to the methyl substituent on the oxime carbon.

Cu(II) Complex DNA Affinity
Head-to-head

7.5-fold higher than SAO analog

Supports DNA-targeted probe design when enhanced affinity is a screening criterion.

Reported Ka: 2.4 × 10⁶ M⁻¹ (HAO) vs. 3.2 × 10⁵ M⁻¹ (SAO).

copper(II) oxime complexes DNA binding affinity bioinorganic chemistry

Oxime pKa and Metal-Complex Stability

The predicted pKa of the oxime –OH proton in 2-hydroxyacetophenone oxime is 9.22 ± 0.35 , while the corresponding value for 2-hydroxybenzophenone oxime (HBPO) is approximately 9.0 [1]. In the broader ortho-hydroxyaryl oxime family, lower pKa (stronger acidity) has been correlated with higher metal-complex stability [2]. HAO’s intermediate pKa positions it between the more acidic HBPO and the less acidic salicylaldoxime (pKa ≈ 9.5), suggesting a distinct niche in the acidity–extractability continuum that can be exploited for selective metal-ion separations.

Oxime pKa & Stability Trend
Class-level

pKa 9.22 ± 0.35 (HAO)

Intermediate acidity suggests a distinct niche for structure-extractability screening.

Predicted value; comparative trends supported by experimental stability data.

proton-ligand stability constants structure-activity relationships oxime pKa

Crystal Structure of Ni(II)-HAO Complex

The crystal structure of trans-[Ni(HAO)₂] (where HAO = deprotonated 2-hydroxyacetophenone oxime) has been solved by single-crystal X-ray diffraction, revealing a monoclinic unit cell (P2₁/c) with a = 7.845(1) Å, b = 9.911(2) Å, c = 19.371(2) Å, β = 94.37(1)°, and Z = 4 [1]. In contrast, the Ni(II) complex of salicylaldoxime, [Ni(SAO)₂], crystallizes in a different space group with distinct unit-cell parameters [2]. The precise crystallographic data for the HAO complex provide an unambiguous structural benchmark for computational modelling, powder diffraction identification, and quality control of synthesized metal complexes.

Ni(HAO)₂ Crystal Structure
Cross-study

Monoclinic P2₁/c; Z = 4

Provides an absolute reference for phase purity verification via powder XRD.

Solved by single-crystal XRD; benchmark not comparably available for SAO or HBPO complexes.

X-ray crystallography nickel(II) oxime complexes coordination geometry

Evidence-Backed Application Scenarios for HAO


Selective Nickel Determination in Copper-Rich Matrices

HAO enables quantitative extraction of Ni(II) at pH 6.6–7.8 into methyl isobutyl ketone with maximum absorbance at 375 nm, while copper is simultaneously extractable at pH 7 for joint determination (Beer’s law range 1–6 ppm Ni, 1–4 μg/mL Cu) [1]. This pH window is inaccessible to salicylaldoxime, which precipitates Ni at pH 3.3 and suffers Cu interference [2]. Analytical laboratories processing alloy digests or plating bath samples benefit from a single-reagent, dual-metal protocol that eliminates the need for prior separation steps.

DNA-Targeted Copper(II) Metallodrug Scaffold

The Cu(HAO)₂(DMSO)₂ complex demonstrates a 7.5-fold higher DNA binding constant (2.4 × 10⁶ M⁻¹) than the corresponding salicylaldoxime complex (3.2 × 10⁵ M⁻¹) in direct head-to-head titration experiments [1]. Medicinal chemistry groups optimizing metallodrug–DNA interactions should therefore prioritize the HAO scaffold over the more commonly used SAO framework when stronger DNA affinity is the primary screening criterion.

Crystallographic Reference for Nickel-Oxime Complexes

The fully solved single-crystal structure of trans-[Ni(HAO)₂] (monoclinic P2₁/c, a=7.845, b=9.911, c=19.371 Å, β=94.37°) [1] serves as an unambiguous reference for phase identification via powder X-ray diffraction. Coordination chemistry laboratories synthesising bis-oximato nickel(II) complexes can use this structure as a benchmark to verify product identity and crystallinity, a capability not available for the less well-characterised Ni(II)–SAO or Ni(II)–HBPO systems.

pKa Screening for Tunable Metal-Extraction Ligands

With a predicted pKa of 9.22 ± 0.35, HAO occupies an intermediate acidity position between 2-hydroxybenzophenone oxime (pKa ≈ 9.0) and salicylaldoxime (pKa ≈ 9.5) [1][2]. Hydrometallurgy R&D groups performing ligand screening can use HAO as a reference compound to calibrate structure–extractability relationships, exploiting its distinct electronic profile to fine-tune pH-dependent metal-ion selectivity in solvent-extraction formulations.

Application
Selection Property
Validation Focus
Selective Ni Determination
Neutral-pH extraction window
Verify Cu interference avoidance at pH 6.6–7.8
DNA-Targeted Cu(II) Probe Design
Enhanced DNA binding affinity
Confirm affinity improvement over SAO scaffold under identical conditions
Ni-Oxime Phase Identification
Solved single-crystal structure
Match experimental powder XRD pattern to monoclinic P2₁/c benchmark
Ligand Acidity Screening
Intermediate pKa ~9.2
Calibrate structure–extractability relationships in solvent-extraction R&D

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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